Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate
Overview
Description
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C9H7BrO2S2 and its molecular weight is 291.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate, also known as Ethyl 5-bromothieno[3,2-b]thiophene-6-carboxylate, is a key intermediate for synthesizing pharmaceuticals that address a wide spectrum of ailments including cancer, inflammation, and bacterial infections
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It is known that thiophene derivatives play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .
Pharmacokinetics
The compound’s solubility in certain solvents suggests that it may have good bioavailability .
Result of Action
It is known that thiophene derivatives exhibit a variety of pharmacological properties .
Action Environment
It is known that the compound should be stored at room temperature, away from light, and under inert gas .
This compound offers an unparalleled opportunity to design novel therapeutic agents with unexplored potential for mitigating a range of medical afflictions .
Biochemical Analysis
Biochemical Properties
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate plays a significant role in biochemical reactions, particularly in organic synthesis. It acts as an intermediate in the synthesis of other organic compounds . The compound interacts with various enzymes and proteins, facilitating nucleophilic substitution reactions. These interactions are crucial for the formation of more complex molecules, which can be used in drug development and other biochemical applications .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the levels of certain metabolites . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, either inhibiting or activating their activity . This binding can lead to changes in gene expression and the modulation of various biochemical pathways. Understanding these interactions is crucial for developing targeted therapies and other applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions but can degrade over time, affecting its long-term impact on cellular function . These temporal effects are essential for designing experiments and understanding the compound’s behavior in different settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and the levels of certain metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These factors are important for understanding the compound’s behavior in different biological systems and its potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
ethyl 5-bromothieno[3,2-b]thiophene-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2S2/c1-2-12-9(11)6-7-5(3-4-13-7)14-8(6)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHICDLJBHTOJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1SC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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